![molecular formula C30H36N2O8 B606961 DBCO-PEG4-acid CAS No. 1537170-85-6](/img/structure/B606961.png)
DBCO-PEG4-acid
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Overview
Description
DBCO-PEG4-acid is an analog of DBCO-Acid with a PEG linker and a DBCO group . The DBCO group is commonly used for copper-free Click Chemistry reactions due to its strain-promoted high energy . The hydrophilic PEG chain increases water solubility .
Synthesis Analysis
The synthesis of this compound involves a non-site-directed antibody conjugation technique using copper-free click chemistry . The click conjugation reaction of antibodies with oligonucleotides is optimized by evaluating crosslinker, reaction temperature, duration, oligonucleotide length, and secondary structure .Molecular Structure Analysis
This compound has a chemical formula of C30H36N2O8 . It is an analog of DBCO-Acid with a PEG linker and a DBCO group .Chemical Reactions Analysis
This compound is used in copper-free Click Chemistry reactions due to its strain-promoted high energy . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 552.6 . It is hydrophilic due to the PEG chain, which increases its water solubility .Scientific Research Applications
Cartilage Tissue Engineering : DBCO-PEG4-acid is used to create biocompatible and in situ cross-linkable hydrogels derived from hyaluronic acid, which are beneficial for cartilage tissue engineering. These hydrogels support cell survival and help in regenerating cartilaginous tissue, demonstrating their potential as injectable scaffolds in tissue engineering applications (Han et al., 2018).
Tumor Cell Targeting : this compound is instrumental in the development of tumor-targeting systems. It is used in the surface-functionalization of lipopolyplexes for siRNA delivery, enhancing cellular uptake and gene silencing in tumor cells. This application is significant in anti-cancer therapies, especially in the selective internalization of therapeutic agents into tumor cells (Klein et al., 2018).
Bio-Orthogonal Click Reactions : this compound plays a key role in bio-orthogonal click reactions for in situ cellularization of tissue engineering scaffolds. This strategy is used to synthesize DBCO-modified polymers, which significantly enhance the selective capture efficiency and survival rate of specific cells, thus aiding in tissue engineering and regenerative medicine (Mao et al., 2019).
Drug Delivery : It is utilized in the creation of dendrimer hydrogels for local drug delivery. These hydrogels, based on bioorthogonal chemistry, offer a platform for the sustained release of drugs, demonstrating high cytocompatibility and efficiency in tumor growth suppression (Xu et al., 2017).
Mechanism of Action
Target of Action
DBCO-PEG4-C2-acid, also known as DBCO-PEG4-acid or Aurumpharma u63872, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains a DBCO (Dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The result is a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of DBCO-PEG4-C2-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins .
Result of Action
The primary result of the action of DBCO-PEG4-C2-acid is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.
Action Environment
The action of DBCO-PEG4-C2-acid can be influenced by various environmental factors. For instance, the efficiency of the SPAAC reaction it undergoes may be affected by the concentration of azide-containing molecules in the environment . Additionally, the stability and solubility of the compound can be influenced by the solvent used .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAMQQFMTVPKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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